N-(piperidin-2-ylmethyl)pyrazin-2-amine
Description
N-(piperidin-2-ylmethyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrazine core linked to a piperidine moiety via a methylene bridge. Its structure combines aromaticity (pyrazine) with a flexible aliphatic ring (piperidine), making it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-2-4-12-9(3-1)7-14-10-8-11-5-6-13-10/h5-6,8-9,12H,1-4,7H2,(H,13,14) |
InChI Key |
CNFHETTWSFQSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(piperidin-2-ylmethyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Substitution Patterns in Piperidine-Pyrazine Derivatives
- N-(piperidin-4-yl)pyrazin-2-amine (C): Differs in the position of the piperidine attachment (4-position vs. 2-position). The 4-substituted analog shows reduced steric hindrance compared to the 2-substituted variant, which may influence pharmacokinetics .
- 2-(Piperidin-4-yl)pyrazine hydrochloride (E) : Replaces the amine linkage with a direct piperidine-pyrazine bond. This modification eliminates hydrogen-bonding capability, reducing interactions with polar residues in enzyme active sites .
Aromatic Substitution Variants
- N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine: Features halogenated phenyl groups instead of piperidine. The bromo and chloro substituents increase molecular rigidity, leading to a dihedral angle of 75.5° between aromatic rings, which is higher than in non-halogenated analogs like N-(pyridin-2-yl)aniline (dihedral angle ~60°) . This conformational difference enhances hCA-II inhibition by optimizing hydrophobic interactions .
Functional Analogues
Kinase Inhibitors
- Pyrazin-2-yl-pyridin-2-yl-amine derivatives: These biarylamines inhibit Checkpoint Kinase 1 (CHK1).
- APA (6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine): Exhibits selective toxicity in cells with slow NAT2 acetylator activity. The trimethoxyphenyl group enhances membrane permeability but may increase metabolic instability compared to the piperidine-methyl group in the target compound .
Carbonic Anhydrase Inhibitors
- Sulfonamide-based hCA-II inhibitors: Traditional inhibitors like acetazolamide non-selectively target multiple CA isoforms. N-(piperidin-2-ylmethyl)pyrazin-2-amine derivatives avoid sulfonamide-related side effects (e.g., renal calculi) while maintaining potency through pyrazine-mediated interactions with zinc in the CA active site .
Comparative Data Table
Research Findings and Implications
hCA-II Inhibition
This compound derivatives demonstrate competitive hCA-II inhibition (IC50 ~50 nM), comparable to sulfonamide analogs but with improved isoform selectivity. The piperidine-methyl group facilitates hydrophobic interactions with Val-121 and Phe-131 residues, while the pyrazine nitrogen coordinates with the active-site zinc ion .
Kinase Modulation
In CHK1 inhibition assays, piperidine-containing analogs show moderate activity (IC50 ~200 nM), outperforming non-piperidine biarylamines in cellular uptake due to enhanced basicity. However, they exhibit lower selectivity compared to pyrazin-2-yl-pyrimidin-4-yl-amine derivatives .
Metabolic Stability
The piperidine ring in this compound reduces first-pass metabolism compared to methylpyrazin-2-ylmethylamine derivatives, which undergo rapid N-demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
